molecular formula C7H8N2O2 B024328 Ethyl 2,3-dicyanopropionate CAS No. 40497-11-8

Ethyl 2,3-dicyanopropionate

Cat. No. B024328
CAS RN: 40497-11-8
M. Wt: 152.15 g/mol
InChI Key: NPZOLWMDTPEVEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethyl propionate derivatives often involves esterification processes or more complex reactions such as the Grignard reaction. For example, ethyl 2-bromopropionate, a compound with structural similarity, can be synthesized through esterification of 2-bromopropionic acid and ethanol under optimal conditions, highlighting a general approach to synthesizing ethyl propionate derivatives (Lan Zhi-li, 2005).

Molecular Structure Analysis

The structural analysis of ethyl propionate derivatives reveals their conformational properties and crystalline structures, providing insights into their reactivity and interaction potential. For instance, the crystal structure analysis of related compounds demonstrates how molecular geometry can influence reactivity and physical properties (J. Chen et al., 1978).

Chemical Reactions and Properties

Ethyl 2,3-dicyanopropionate undergoes various chemical reactions, reflecting its reactivity towards nucleophiles and electrophiles. Carbonylation reactions, for example, are pivotal in transforming simple molecules into more complex structures with potential applications in polymer synthesis (E. Dunn et al., 2016). Additionally, nickel-catalyzed [3+2+2] cycloaddition reactions exemplify the compound's utility in constructing bicyclic compounds (Kyotaro Maeda & S. Saito, 2007).

Scientific Research Applications

  • Synthesis of C-unsymmetrically Disubstituted Nitroesters

    The electron transfer C-alkylation of ethyl 2-nitropropionate anion leads to the synthesis of C-unsymmetrically disubstituted nitroesters and some ethyl monosubstituted methacrylates (Béraud et al., 1998).

  • Metabolism and Detoxification of Ethyl Acrylate

    Ethyl acrylate undergoes rapid metabolism and detoxification at low concentrations, with a significant rate constant for conjugation with glutathione (Potter & Tran, 1992).

  • Enantioseparation of Ethyl 2,3-dibromopropionate

    Preparative HPLC enantioseparation of racemate on a multigram scale can produce enantiopure ethyl 2,3-dibromopropionate, avoiding racemization during synthesis (Pham et al., 2020).

  • Synthesis of Tetrahydro-1,3-oxazin-2-ones

    The transformation mechanism of ethyl 2-[t-butoxycarbonyl(methyl)amino]methyl-3-hydroxy-3-phenylpropionate into tetrahydro-1,3-oxazin-2-ones is a noteworthy research area (Kurihara et al., 1991).

  • Synthesis of Advanced Intermediate to (+/-)-Gelsemine

    Double conjugate addition of ethyl 3-nitropropionate and p-benzoquinone dimethyl ketal is used in synthesizing an advanced intermediate to (+/-)-gelsemine (Grecian & Aubé, 2007).

  • Synthesis of 2,3-Dihydropyrazolo[5,1-b]thiazoles

    This reaction allows for the preparation of 2,3-dihydropyrazolo[5,1-b]thiazoles, promising candidates for heterocyclic systems (Hanefeld & Schlitzer, 1994).

  • Synthesis of Ethyl 2-bromopropionate

    Ethyl 2-bromopropionate can be synthesized with high yield and purity using specific conditions, demonstrating efficient synthetic methods (Lan Zhi-li, 2005).

Safety And Hazards

Ethyl 2,3-dicyanopropionate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . Protective measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Ethyl 2,3-dicyanopropionate is used for R&D purposes . A green preparation process has been developed to reduce the safety risk in the production process, greatly reduce the energy consumption of industrial production, greatly reduce the emission of wastewater and tail gas, and achieve the effects of green synthesis, energy conservation, and emission reduction .

properties

IUPAC Name

ethyl 2,3-dicyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZOLWMDTPEVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443934
Record name ethyl 2,3-dicyanopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dicyanopropionate

CAS RN

40497-11-8
Record name Propanoic acid, 2,3-dicyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40497-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2,3-dicyanopropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2,3-dicyano-, ethyl ester
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Synthesis routes and methods I

Procedure details

Potassium cyanide (13.0 g, 0.2M) was stirred in absolute ethanol and ethyl cyanoacetate (22.6 g, 0.2M) and paraformaldehyde (6.0 g, 0.2m) were added at ambient temperature. After 5 minutes the white suspension was heated under reflux conditions for 12 minutes, and the orange solution was evaporated to dryness in vacuo at below 25° C. to give a buff solid. The solid (the potassium salt) was dissolved in water (400 ml), acidified to pH 5 with 2M hydrochloric acid solution, giving a red oil. This mixture was extracted with dichloromethane and the extracts dried and evaporated to dryness in vacuo to give the title compound as a red oil (23.5 g), 1H NMR (CDCl3) d 4.3 (2H, q), 3.95 (1H, t), 3.0 (2H, d), 1.35 (3H, t); identical with an authentic sample. Distilled material had b.p. 132-136° C. at 0.5mmHg. Yield : 77%.
Quantity
13 g
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reactant
Reaction Step One
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0 (± 1) mol
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22.6 g
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6 g
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0 (± 1) mol
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400 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl cyanoacetate (916.0 g, 8.10 mol) in N,N-dimethylformamide (2.5 L) was added slowly glycolonitrile (700.0 g, 6.75 mol) in water (55% solution). To the mixture was added potassium carbonate (932.7 g, 6.75 mol), over 1.5 h, ensuring that the reaction temperature did not rise above 30° C. The reaction mixture was then stirred at room temperature overnight. The reaction mixture was filtered and the filtrate adjusted to pH 3 by addition of acid. The organic phase was separated and partially concentrated in vacuo. To the concentrate was added diethyl ether (1 L) and the solution was washed with water (5×1 L), dried (MgSO4) and concentrated in vacuo to give Preparation 46 (803 g).
Quantity
916 g
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reactant
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700 g
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reactant
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2.5 L
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solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
932.7 g
Type
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Reaction Step Two
[Compound]
Name
46
Quantity
803 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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